4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethylphenyl)benzamide 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethylphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 946275-45-2
VCID: VC11917804
InChI: InChI=1S/C26H27NO3/c1-4-18-10-14-22(15-11-18)27-25(28)20-12-8-19(9-13-20)17-29-23-7-5-6-21-16-26(2,3)30-24(21)23/h5-15H,4,16-17H2,1-3H3,(H,27,28)
SMILES: CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Molecular Formula: C26H27NO3
Molecular Weight: 401.5 g/mol

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethylphenyl)benzamide

CAS No.: 946275-45-2

Cat. No.: VC11917804

Molecular Formula: C26H27NO3

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethylphenyl)benzamide - 946275-45-2

Specification

CAS No. 946275-45-2
Molecular Formula C26H27NO3
Molecular Weight 401.5 g/mol
IUPAC Name 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-ethylphenyl)benzamide
Standard InChI InChI=1S/C26H27NO3/c1-4-18-10-14-22(15-11-18)27-25(28)20-12-8-19(9-13-20)17-29-23-7-5-6-21-16-26(2,3)30-24(21)23/h5-15H,4,16-17H2,1-3H3,(H,27,28)
Standard InChI Key BBGKPEWTIZPBCV-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Canonical SMILES CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C

Introduction

Synthesis and Preparation

The synthesis of such a compound typically involves multiple steps, including the formation of the benzofuran ring, the preparation of the benzamide core, and the coupling of these components. Common methods might include:

  • Friedel-Crafts Acylation for forming the benzamide core.

  • Williamson Ether Synthesis for attaching the benzofuran moiety to the benzamide core via an ether linkage.

Example Synthesis Steps

  • Preparation of Benzofuran Moiety: This involves the synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran, which can be achieved through various methods such as the reaction of phenol with chloroacetic acid followed by cyclization.

  • Formation of Benzamide Core: This typically involves the reaction of benzoic acid with an amine, such as 4-ethylaniline, in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).

  • Coupling Reaction: The benzofuran moiety is then attached to the benzamide core through an ether linkage, possibly using a Williamson ether synthesis approach.

Biological Activity and Potential Applications

While specific biological activity data for 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethylphenyl)benzamide are not available, compounds with similar structures have shown potential in various therapeutic areas:

  • Antimicrobial Activity: Benzamide derivatives have been explored for their antimicrobial properties.

  • Anti-inflammatory Activity: The presence of a benzamide core might confer anti-inflammatory properties.

  • Anticancer Activity: Some benzofuran-containing compounds have been investigated for their anticancer potential.

Potential Applications Table

Application AreaPotential Mechanism
AntimicrobialInhibition of microbial enzymes or cell wall disruption
Anti-inflammatoryInhibition of inflammatory pathways (e.g., COX-2)
AnticancerInterference with cell cycle progression or apoptosis induction

Future Directions

Future studies should focus on:

  • Synthetic Optimization: Improving the efficiency and yield of the synthesis process.

  • Biological Screening: Evaluating the compound's activity against various biological targets to identify potential therapeutic applications.

  • Structural Modifications: Exploring how modifications to the benzofuran or benzamide components affect biological activity.

Given the lack of specific data on this compound, these directions provide a framework for advancing our understanding of its properties and potential applications.

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